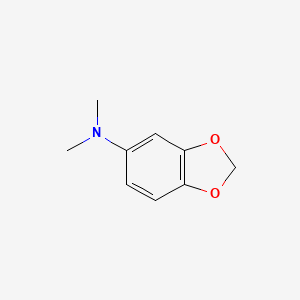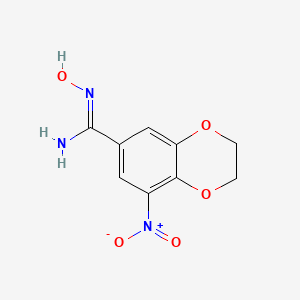![molecular formula C20H14O7 B14942533 4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid](/img/structure/B14942533.png)
4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-c]chromene core fused with a benzoic acid moiety. The presence of methoxycarbonyl and oxo groups further adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of hydroxycoumarins with arylglyoxals and Meldrum’s acid . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furochromene core. The final product is obtained after esterification and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the furochromene core allows it to interact with specific binding sites, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can influence cellular pathways and biochemical processes.
相似化合物的比较
Similar Compounds
- Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
- 2-((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide
Uniqueness
4-[2-(methoxycarbonyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl]benzoic acid is unique due to its furochromene core, which is less common compared to other chromene derivatives. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H14O7 |
|---|---|
分子量 |
366.3 g/mol |
IUPAC 名称 |
4-(2-methoxycarbonyl-4-oxo-2,3-dihydrofuro[3,2-c]chromen-3-yl)benzoic acid |
InChI |
InChI=1S/C20H14O7/c1-25-20(24)17-14(10-6-8-11(9-7-10)18(21)22)15-16(27-17)12-4-2-3-5-13(12)26-19(15)23/h2-9,14,17H,1H3,(H,21,22) |
InChI 键 |
DLNHLZWTNXWJPT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-methyl-3-(pyridin-3-yl)[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B14942468.png)
![5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942469.png)
![3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942476.png)
![1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B14942482.png)

![N-{7-[(4-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B14942493.png)
![Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942500.png)
![4-Methyl-8-(4-methylphenyl)-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14942509.png)
![3-cyclopentyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14942519.png)
![7-(Methoxymethyl)-8-(4-methoxyphenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14942527.png)
![3-methyl-N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B14942543.png)
![(3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14942544.png)
![3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942545.png)
